
2-Hydroxybenzyltrimethylammonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxybenzyltrimethylammonium bromide is a quaternary ammonium compound with the molecular formula C10H16NOBr. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a benzyl group attached to a trimethylammonium moiety, with a hydroxyl group on the benzyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Hydroxybenzyltrimethylammonium bromide can be synthesized through the reaction of benzyltrimethylammonium bromide with a hydroxylating agent. One common method involves the use of benzyltrimethylammonium bromide and sodium hydroxide in an aqueous medium, followed by the addition of hydrogen peroxide to introduce the hydroxyl group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxybenzyltrimethylammonium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form benzyltrimethylammonium derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halide salts in aqueous or organic solvents.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Benzyltrimethylammonium derivatives.
Substitution: Various halide-substituted benzyltrimethylammonium compounds.
Wissenschaftliche Forschungsanwendungen
2-Hydroxybenzyltrimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions and transport mechanisms.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of surfactants and detergents.
Wirkmechanismus
The mechanism of action of 2-Hydroxybenzyltrimethylammonium bromide involves its interaction with cell membranes and proteins. The compound’s quaternary ammonium group facilitates binding to negatively charged sites on cell membranes, leading to disruption of membrane integrity and function. This interaction can result in antimicrobial effects by inhibiting the growth and proliferation of microorganisms .
Vergleich Mit ähnlichen Verbindungen
Benzyltrimethylammonium bromide: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Hydroxybenzyltriethylammonium bromide: Similar structure but with ethyl groups instead of methyl groups, affecting its solubility and reactivity.
Phenyltrimethylammonium bromide: Contains a phenyl group instead of a benzyl group, leading to different chemical properties.
Uniqueness: 2-Hydroxybenzyltrimethylammonium bromide is unique due to the presence of both a hydroxyl group and a quaternary ammonium group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
63981-76-0 |
|---|---|
Molekularformel |
C10H16BrNO |
Molekulargewicht |
246.14 g/mol |
IUPAC-Name |
(2-hydroxyphenyl)methyl-trimethylazanium;bromide |
InChI |
InChI=1S/C10H15NO.BrH/c1-11(2,3)8-9-6-4-5-7-10(9)12;/h4-7H,8H2,1-3H3;1H |
InChI-Schlüssel |
UKYCBARPGROEFH-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)CC1=CC=CC=C1O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


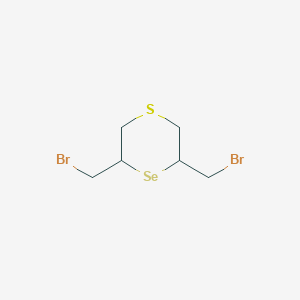
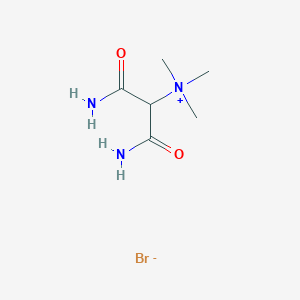
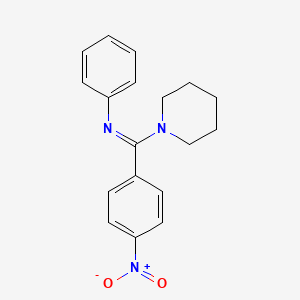
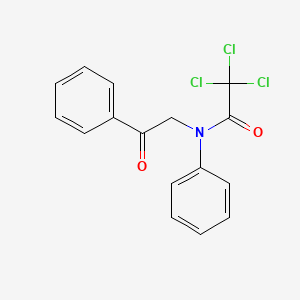
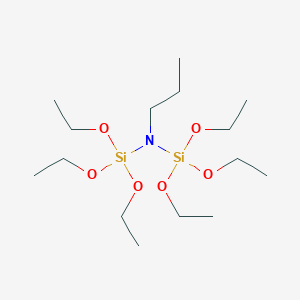

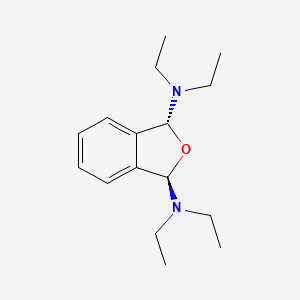
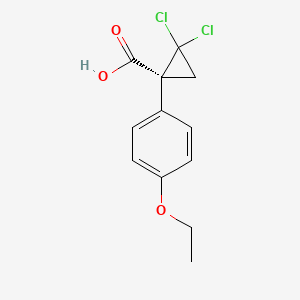


![3-Methyl-1-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14511243.png)
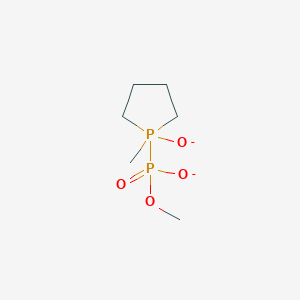

![N-[(1-Benzothiophen-2-yl)sulfanyl]ethanamine](/img/structure/B14511258.png)
